Epoxyquinol C

Descripción

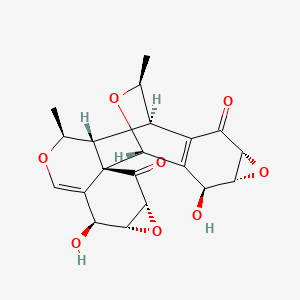

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H20O8 |

|---|---|

Peso molecular |

388.4 g/mol |

Nombre IUPAC |

(1R,2R,4R,6R,7S,11S,12R,13R,16R,18R,19S,22S)-7,19-dihydroxy-11,22-dimethyl-5,10,17,21-tetraoxaheptacyclo[11.7.2.02,8.02,12.04,6.014,20.016,18]docosa-8,14(20)-diene-3,15-dione |

InChI |

InChI=1S/C20H20O8/c1-4-7-8-9(13(23)16-15(27-16)12(8)22)19(26-4)20-6(3-25-5(2)10(7)20)11(21)14-17(28-14)18(20)24/h3-5,7,10-11,13-17,19,21,23H,1-2H3/t4-,5-,7-,10+,11-,13-,14+,15-,16+,17+,19+,20+/m0/s1 |

Clave InChI |

HJZHVRIBNUVKQX-IBYRTHBISA-N |

SMILES isomérico |

C[C@H]1[C@@H]2[C@H]3[C@@H](OC=C4[C@]3([C@H](O1)C5=C2C(=O)[C@H]6[C@@H]([C@H]5O)O6)C(=O)[C@H]7[C@@H]([C@H]4O)O7)C |

SMILES canónico |

CC1C2C3C(OC=C4C3(C(O1)C5=C2C(=O)C6C(C5O)O6)C(=O)C7C(C4O)O7)C |

Sinónimos |

epoxyquinol C |

Origen del producto |

United States |

Origin and Biosynthesis of Epoxyquinol C

Modulatory Factors Influencing Biosynthetic Production

The production of secondary metabolites like Epoxyquinol C by microorganisms is not static; it can be significantly influenced by external factors. cnr.it Minor changes in growth conditions or nutrient availability can have a strong impact on the quantity and diversity of compounds produced by a single fungal strain. cnr.itscispace.com

The "One Strain Many Compounds" (OSMAC) approach is a strategy centered on the deliberate manipulation of cultivation parameters to enhance the metabolic diversity of a microbial strain. cnr.itscispace.com The fundamental concept is that a single microorganism possesses the genetic potential to produce a multitude of secondary metabolites, but many of the corresponding biosynthetic gene clusters remain unexpressed or "silent" under standard laboratory conditions. mdpi.com By altering physical and nutritional factors—such as temperature, aeration, light, and the composition of the culture medium—it is possible to trigger these silent gene clusters, leading to the production and discovery of novel compounds. cnr.itmdpi.com

This methodology has been successfully applied in various studies to unlock the biosynthetic potential of fungi. For instance, a chemical investigation of the fungus Eutypella sp. D-1 using the OSMAC approach resulted in the isolation of different sets of cytosporin polyketides from different culture media (rice medium versus a solid defined medium). researchgate.netresearchgate.net Similarly, applying the OSMAC approach to Pestalotiopsis sp. (strain IQ-011) by testing various chemical agents revealed a significant alteration in its chemical profile. rsc.org

Following an OSMAC approach, researchers have identified specific chemical additives that can dramatically influence the biosynthetic output of certain fungi. A notable example is the effect of Dimethyl Sulfoxide (DMSO) on the fungus Pestalotiopsis sp. (strain IQ-011). rsc.orgrsc.org

Metabolomic studies guided by the OSMAC principle showed that treating the fungal culture with 5% DMSO caused a significant change in its secondary metabolite production compared to other tested conditions. rsc.org Specifically, the addition of DMSO, an epigenetic modulator, was found to dramatically increase the production of Cytosporin M, a proposed biosynthetic precursor to epoxyquinols. rsc.orgrsc.org Analysis indicated that the production of this precursor was enhanced by up to 50 times. rsc.org Furthermore, the presence of DMSO in the culture triggered the biosynthesis of other derivatives belonging to the epoxyquinol family. rsc.orgrsc.org This chemical investigation led to the isolation of four new prenyl-epoxyquinols from the DMSO-treated fungal extracts. researchgate.net

The table below summarizes the findings from the research on Pestalotiopsis sp. (strain IQ-011).

| Culture Condition | Key Precursor Observed | Effect on Production |

| Standard Solid Media | Cytosporin M | Standard yield |

| Solid Media with 5% DMSO | Cytosporin M | Increased up to 50-fold |

| Solid Media with 5% DMSO | Other Epoxyquinol Derivatives | Production triggered |

Total Synthesis and Chemical Derivatization of Epoxyquinol C

Strategies for Enantioselective Total Synthesis

The creation of Epoxyquinol C in an enantiomerically pure form has been a significant focus, leading to the evolution of synthetic methods from first-generation approaches to more refined and efficient strategies.

Early total syntheses of epoxyquinols, including this compound, laid the groundwork for subsequent, more advanced approaches. tohoku.ac.jpacs.org A key feature of these initial strategies was the use of a hafnium chloride (HfCl4)-mediated diastereoselective Diels-Alder reaction. tohoku.ac.jpacs.orgoup.com This reaction involved furan (B31954) and a chiral acrylate (B77674) ester, with the chirality being directed by a covalently attached chiral auxiliary, such as the one developed by E.J. Corey. tohoku.ac.jpacs.orgnih.gov The choice of the chiral auxiliary proved to be critical for achieving high diastereoselectivity in the cycloaddition. tohoku.ac.jp Although effective in establishing the core stereochemistry, these first-generation methods often required stoichiometric amounts of the chiral auxiliary and the Lewis acid, HfCl4. niph.go.jp A notable step in this synthesis pathway involved the treatment of an endo Diels-Alder adduct with iodine in aqueous acetonitrile (B52724), which afforded a crucial iodolactone intermediate in 81% yield and allowed for the recovery of the chiral auxiliary in 94% yield. tohoku.ac.jp

To overcome some of the limitations of the initial syntheses, more practical and scalable second-generation methodologies were developed. tohoku.ac.jpacs.org These improved routes were designed to be more efficient, particularly for large-scale preparation. tohoku.ac.jpacs.orgoup.com A significant innovation was the development of a chromatography-free preparation of a key iodolactone intermediate. tohoku.ac.jpacs.orgoup.com This was achieved by using acryloyl chloride as the dienophile in the Diels-Alder reaction with furan. tohoku.ac.jpacs.orgoup.com

Another cornerstone of the second-generation approach is the use of lipase-mediated kinetic resolution of a cyclohexenol (B1201834) derivative. tohoku.ac.jpacs.orgoup.com This enzymatic method allows for the efficient separation of enantiomers, providing access to optically pure materials crucial for the synthesis of the target molecule. tohoku.ac.jp For instance, the kinetic resolution of a racemic cyclohexenol was examined using various lipases with vinyl acetate (B1210297) as the solvent. tohoku.ac.jp This chemoenzymatic approach has proven to be a powerful tool in the synthesis of related natural products as well. researchgate.net These second-generation strategies represent a significant step forward in the practical synthesis of this compound. tohoku.ac.jpacs.org

A particularly elegant and insightful approach to the synthesis of this compound and its congeners involves a biomimetic strategy that mimics the proposed biosynthetic pathway of these natural products. tohoku.ac.jpacs.orgresearchgate.net The key transformation in this approach is a cascade reaction that forms the complex heptacyclic structure of the epoxyquinols. tohoku.ac.jpacs.orgnih.gov This cascade is initiated by the oxidation of a monomeric precursor, which then undergoes a 6π-electrocyclization to form a reactive 2H-pyran derivative. tohoku.ac.jpacs.orgoup.com

This transient 2H-pyran intermediate then participates in a Diels-Alder dimerization. tohoku.ac.jpacs.orgoup.com In the case of this compound, its formation was observed in trace amounts through a specific mode of [4+2] dimerization. dntb.gov.ua The reactivity of the 2H-pyran as a diene component is central to this biomimetic strategy, allowing for the rapid construction of molecular complexity. tohoku.ac.jpacs.orgoup.com The stereochemical outcome of the dimerization is highly dependent on the structure of the 2H-pyran epimers. semanticscholar.org This biomimetic oxidative dimerization has been a recurring theme in the synthesis of epoxyquinol natural products. oup.comtohoku.ac.jp

Chemoenzymatic methods have played a crucial role in providing enantiomerically pure building blocks for the total synthesis of this compound and related compounds. As mentioned in the second-generation methodologies, lipase-mediated kinetic resolution is a prime example of a chemoenzymatic strategy. tohoku.ac.jpacs.orgoup.com This technique has been employed to resolve racemic intermediates, such as cyclohexenol derivatives, with high efficiency. tohoku.ac.jpresearchgate.net The use of enzymes, like lipases, offers a practical and scalable means to achieve high enantiomeric purity, which is often a significant challenge in purely chemical asymmetric syntheses. nih.gov The successful application of these enzymatic resolutions underscores the power of combining enzymatic transformations with traditional organic synthesis for the construction of complex chiral molecules. researchgate.net

Asymmetric desymmetrization of meso compounds has emerged as a powerful strategy for the enantioselective synthesis of key intermediates for this compound. One notable example is the Noyori transfer hydrogenative desymmetrization of a meso epoxy diketone. nih.govresearchgate.net This method utilizes a chiral ruthenium catalyst, such as Ru(p-cymene)[(S,S)-TsDPEN], to selectively reduce one of two enantiotopic carbonyl groups in a meso diketone. nih.govnih.gov

While the intrinsic enantioselectivity of this particular desymmetrization was modest, a highly enantiopure product could be obtained through a kinetic resolution of the minor enantiomer with extended reaction times. nih.gov This approach allows for the preparation of a key epoxy quinol intermediate on a multi-gram scale. nih.govresearchgate.net The efficiency of this method can be further enhanced by combining it with an enzymatic resolution. nih.gov The development of such catalytic asymmetric desymmetrization techniques represents a significant advancement in the synthesis of chiral building blocks for complex natural products. nih.gov

Chemoenzymatic Syntheses

Synthesis of Analogs and Structurally Simplified Derivatives

The synthesis of analogs and structurally simplified derivatives of this compound is an important area of research, as it can provide insights into the structure-activity relationships of this class of compounds. For instance, the synthesis of an azapentacyclic compound was achieved through a cascade reaction analogous to the one used for the epoxyquinols, involving oxidation, imine formation, 6π-azaelectrocyclization, and Diels-Alder dimerization. tohoku.ac.jpnih.gov The modularity of the synthetic routes developed for this compound allows for the generation of various analogs. The 2H-pyran intermediate, formed through oxidation and 6π-electrocyclization, can react with different dienophiles to produce a range of polycyclic compounds in a single step. tohoku.ac.jpacs.orgoup.com This flexibility enables the creation of a library of this compound-related structures for further biological evaluation.

Rational Design and Molecular Simplification of Scaffolds

The rational design of analogues of complex natural products like this compound often involves simplifying the molecular scaffold to create compounds that are easier to synthesize while retaining biological activity. This strategy allows for the exploration of the pharmacophore and the development of more "drug-like" molecules.

Researchers have successfully prepared novel epoxyquinol analogues by simplifying the monomeric and dimeric scaffolds. researchgate.net This approach helps to identify the key structural elements required for the compound's function. The concept of "diversity through dimerization" is a powerful strategy employed by nature and mimicked in the lab, where versatile monomers are designed to generate a variety of complex dimeric scaffolds. researchgate.net By exposing common starting materials to specific catalytic conditions, chemists can generate diverse molecular frameworks. researchgate.net For instance, the synthesis of various angular epoxyquinol scaffolds has been achieved, which are common motifs in many bioactive natural products. acs.org This strategic simplification and diversification is essential for building libraries of natural product-like compounds for biological screening. acs.orgnih.gov

Methodologies for Insertion of Side Chains into Cyclohexenone Cores

A key feature in the synthesis of this compound and its analogues is the late-stage introduction of side chains. This strategy provides flexibility, allowing for the creation of a diverse range of derivatives from a common intermediate. tohoku.ac.jp The core structure frequently utilized for this purpose is a functionalized cyclohexenone.

Several methodologies have been developed for the efficient insertion of various side chains into this core skeleton:

Palladium Cross-Coupling Reactions: The Suzuki coupling reaction is a prominent method used to introduce the side chain at a late stage of the monomer synthesis. tohoku.ac.jp This involves the coupling of an iodo-cyclohexenone intermediate with a suitable boronic acid derivative. tohoku.ac.jp Similarly, the Stille reaction, which couples an organotin compound with an organic halide, has been employed to attach polyene side chains to the epoxyquinol core in the synthesis of related natural products like nisamycin. nih.govyork.ac.uk

α-Sulfonylcarbanion Chemistry: A feasible methodology was developed for inserting a hydroxymethyl side chain into the cyclohexenone skeleton using α-sulfonylcarbanion chemistry. researchgate.net

Organozirconocene-mediated Synthesis: In the synthesis of the manumycin-type antibiotic nisamycin, which shares the epoxyquinol core, the eastern polyene side chain was constructed via a novel organozirconocene-mediated method. nih.gov

These methods provide a robust toolkit for modifying the periphery of the epoxyquinol core, enabling systematic studies of how different side chains affect the molecule's properties.

| Method | Reaction Type | Side Chain Type | Key Reagents | Reference |

| Suzuki Coupling | Palladium Cross-Coupling | Various | Iodocyclohexenone, Boronic acid | tohoku.ac.jp |

| Stille Reaction | Palladium Cross-Coupling | Polyene | Vinyl bromo ketone, Stannyl ester | nih.gov |

| α-Sulfonylcarbanion Chemistry | Alkylation | Hydroxymethyl | α-sulfonylcarbanion | researchgate.net |

| Organozirconocene Chemistry | C-C Bond Formation | Polyene | Zirconocene | nih.gov |

Development of Dimeric and Cycloaddition Products

The biosynthesis of this compound involves a remarkable dimerization of a monomeric precursor. tohoku.ac.jp This transformation is a key step that constructs the complex, heptacyclic architecture containing 12 chiral centers. tohoku.ac.jp Synthetic chemists have mimicked this process in the laboratory, developing methods to control the formation of various dimeric and cycloaddition products.

The central event is a biomimetic cascade reaction that begins with the oxidation of a monomeric diol to an aldehyde. tohoku.ac.jpoup.com This is followed by a 6π-electrocyclization to form a reactive 2H-pyran intermediate. tohoku.ac.jpoup.com This intermediate can then undergo cycloaddition reactions.

Diels-Alder Dimerization ([4+2] Cycloaddition): Epoxyquinols A, B, and C are formed through a Diels-Alder dimerization of the 2H-pyran intermediate. tohoku.ac.jpoup.comresearchgate.net In this reaction, the 2H-pyran acts as a diene, reacting with another molecule of itself as the dienophile to form the characteristic heptacyclic structure. tohoku.ac.jpoup.com Trace amounts of this compound have been observed during this type of dimerization. 20.210.105 Fungi have also been shown to produce dimeric epoxyquinols via [4+2] cycloadditions. rsc.orgresearchgate.net

Formal [4+4] Cycloaddition: The same 2H-pyran intermediate can also undergo a formal [4+4] cycloaddition to yield different dimeric structures, such as epoxytwinol A. researchgate.nettohoku.ac.jpoup.com In a targeted synthesis of the epoxyquinol dimer RKB-3564 D, an alkoxysilanol protecting group was strategically used to favor the [4+4] dimerization pathway over the inherently preferred [4+2] cycloaddition. acs.org Mechanistic studies suggest this [4+4] dimerization may proceed through a stepwise, ionic process. acs.org

The ability to generate and control the reactivity of the 2H-pyran intermediate is crucial, as it serves as a versatile diene that can react with various dienophiles to afford a range of complex polycyclic compounds in a single step. tohoku.ac.jpoup.com

Advancements in Synthetic Scalability and Efficiency

While initial total syntheses serve to prove a structure and establish a synthetic route, subsequent efforts often focus on improving the practicality and efficiency of the synthesis to allow for the production of larger quantities of the material for further study. Significant progress has been made in developing a more scalable and efficient synthesis of epoxyquinols, including this compound.

A "second-generation" synthesis was developed to be more suitable for large-scale preparation compared to the initial approaches. tohoku.ac.jpoup.comresearchgate.netacs.org Key advancements in this more practical route include:

Chromatography-Free Preparation of an Iodolactone: The synthesis utilizes a Diels-Alder reaction between furan and acryloyl chloride to produce an iodolactone intermediate. tohoku.ac.jpresearchgate.netnih.gov This process was optimized to be chromatography-free, which is a significant advantage for scalability as it avoids a time-consuming and solvent-intensive purification step. tohoku.ac.jpresearchgate.nettohoku.ac.jp

Lipase-Mediated Kinetic Resolution: To establish the correct stereochemistry, a lipase-mediated kinetic resolution of a key cyclohexenol derivative was implemented. tohoku.ac.jpresearchgate.netnih.gov This enzymatic process is highly selective and efficient for producing the chiral alcohol on a gram scale, requiring only catalytic amounts of the recyclable lipase. tohoku.ac.jp

Modified Iodination Procedure: A more reliable and reproducible procedure for the α-iodination of the cyclohexenone intermediate was developed, overcoming issues with induction periods and product decomposition that were observed in earlier methods. tohoku.ac.jp

These improvements in the synthetic route demonstrate a move towards more practical and sustainable chemical processes, enabling the synthesis of both enantiomers of epoxyquinols A and B in larger quantities. tohoku.ac.jp This enhanced efficiency is critical for producing sufficient material to explore the full biological potential of this compound and its derivatives.

Structural Elucidation and Advanced Characterization

Spectroscopic Characterization Techniques for Complex Architecture Confirmation

Spectroscopic methods are fundamental in piecing together the complex structure of Epoxyquinol C. Through the analysis of how the molecule interacts with electromagnetic radiation, detailed information about its constituent atoms and their chemical environments can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of this compound, providing unparalleled insight into the carbon skeleton and the connectivity of protons. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), have been instrumental. researchgate.net

The ¹H NMR spectrum reveals the chemical shifts and coupling constants of the protons, allowing for the initial assignment of proton environments. To further delineate the complex proton-proton coupling networks within the molecule, Homonuclear Correlation Spectroscopy (H,H-COSY) is employed. researchgate.net For instance, in related epoxyquinol structures, COSY experiments have been crucial in establishing the sequence of proton connections within the cyclohexene (B86901) and other ring systems. researchgate.net

The ¹³C NMR spectrum, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides information on the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). researchgate.net In the structural elucidation of similar compounds, DEPT has been vital for distinguishing between different carbon multiplicities. researchgate.net

To establish the direct one-bond correlations between protons and their attached carbons, Heteronuclear Correlation Spectroscopy (C,H-COSY or HSQC) is utilized. researchgate.net This technique is essential for unambiguously assigning the resonances in both the ¹H and ¹³C NMR spectra. researchgate.net Furthermore, long-range C,H correlations are determined using Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal couplings between protons and carbons that are two or three bonds apart, thereby piecing together the entire carbon framework.

Finally, the stereochemical arrangement of the molecule is investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). This experiment detects protons that are close in space, even if they are not directly bonded, providing critical information about the relative stereochemistry of the chiral centers within the this compound molecule. For example, in the study of related epoxyquinols, NOE correlations were key in verifying the orientation of epoxy moieties. researchgate.net

Table 1: Illustrative NMR Spectroscopic Data for an Epoxyquinol Analog

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 55.2 | 3.15 (d, 4.0) |

| 2 | 58.9 | 3.45 (d, 4.0) |

| 3 | 198.5 | - |

| 4 | 135.8 | 6.80 (s) |

| 5 | 145.7 | - |

| 6 | 75.1 | 4.50 (s) |

Note: This table presents hypothetical data for illustrative purposes, based on typical chemical shifts observed for epoxyquinol-type structures.

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are indispensable for determining the absolute configuration of this compound. These methods include the measurement of optical rotation and Electronic Circular Dichroism (ECD) spectroscopy. rsc.org

The specific rotation [α] of a chiral compound is a fundamental physical property that indicates the direction and magnitude to which it rotates plane-polarized light at a specific wavelength (typically the sodium D-line, 589 nm). libretexts.org For epoxyquinol A, a related natural product, the optical rotation was a key parameter compared between the synthetic and natural samples to confirm its absolute stereochemistry. tohoku.ac.jp Similarly, the specific rotation of this compound provides a crucial piece of data for its stereochemical assignment. libretexts.org

Electronic Circular Dichroism (ECD) spectroscopy provides more detailed stereochemical information by measuring the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. rsc.orgresearchgate.net For instance, in the analysis of 19-hydroxycytosporin M, a related epoxyquinol, the experimental ECD data revealed a negative Cotton effect around 255 nm, which was crucial in suggesting the absolute configuration of its core structure. rsc.org The experimental ECD spectrum of this compound is compared with spectra predicted by computational methods to assign its absolute configuration. rsc.orgresearchgate.net

Table 2: Chiroptical Data for a Representative Epoxyquinol Compound

| Compound | Specific Rotation [α]D | ECD Cotton Effects (nm) |

|---|---|---|

| Epoxyquinol A (natural) | +61.0 (c 0.146, MeOH) | Data not specified |

| 19-hydroxycytosporin M | +17.5 (c 0.28, MeOH) | Negative around 255 |

Note: Data is for related epoxyquinol compounds to illustrate the nature of chiroptical measurements. rsc.orgtohoku.ac.jp

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to identify the chromophores present in this compound. Chromophores are the parts of a molecule that absorb light in the UV-Vis region, typically containing π-electron systems. msu.edu The absorption of UV-Vis light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. masterorganicchemistry.com

The UV-Vis spectrum of an epoxyquinol typically displays absorption maxima (λmax) characteristic of its conjugated systems, such as α,β-unsaturated ketones. masterorganicchemistry.com For example, the UV spectrum of 19-hydroxycytosporin M, an epoxyquinol derivative, showed a maximum absorption at λmax 240 nm, indicative of its chromophoric system. rsc.org This information helps to confirm the presence of specific functional groups and the extent of conjugation within the this compound molecule. The position and intensity of these absorption bands can provide valuable corroborative evidence for the proposed structure. masterorganicchemistry.com

Table 3: UV-Vis Absorption Data for an Epoxyquinol Derivative

| Compound | λmax (nm) | Solvent |

|---|---|---|

| 19-hydroxycytosporin M | 240 | Not specified |

Note: Data for a related epoxyquinol derivative. rsc.org

Chiroptical Data Analysis (e.g., ECD Spectra, Optical Rotations)

X-ray Crystallography for Absolute Configuration Assignment

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of its relative and absolute configuration. iucr.orgiucr.org If a suitable single crystal of this compound can be obtained, X-ray crystallography can precisely map the atomic positions in the crystal lattice. ox.ac.uk

This technique has been successfully applied to determine the absolute configuration of analogs and precursors of epoxyquinols. iucr.orgiucr.org The analysis of the diffraction pattern allows for the calculation of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. iucr.org For chiral molecules, the determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects, which can be enhanced by the presence of heavier atoms in the structure. iucr.org The resulting crystallographic data serves as the ultimate proof of the proposed structure, confirming the connectivity and stereochemistry established by spectroscopic and computational methods. researchgate.net

Computational Chemistry and Molecular Modeling in Structure Assignment

In conjunction with experimental techniques, computational chemistry and molecular modeling play a crucial role in the structural elucidation of complex natural products like this compound. Density Functional Theory (DFT) calculations are particularly valuable for predicting spectroscopic properties and confirming stereochemical assignments. researchgate.netresearchgate.net

One of the key applications of DFT in this context is the calculation of theoretical ECD spectra and specific rotations for all possible stereoisomers of this compound. researchgate.netresearchgate.net These calculated values are then compared with the experimental data. A good match between the experimental and calculated data for a particular isomer provides strong evidence for its absolute configuration. researchgate.net This approach is especially powerful when X-ray crystallography is not feasible. The use of appropriate basis sets and solvent models in these calculations is critical for achieving accurate results that can reliably predict chiroptical properties. mertenlab.denih.gov For instance, DFT calculations of specific rotation have been used to assign the absolute configuration of daldinone B, a related epoxide-containing natural product. researchgate.net

Molecular Mechanisms of Biological Activity Preclinical Research

Antiangiogenic Mechanisms of Action

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Epoxyquinol B exhibits potent antiangiogenic effects by interfering with multiple steps in the angiogenic cascade. core.ac.uk

A primary antiangiogenic mechanism of Epoxyquinol B is its ability to act as a multiple receptor tyrosine kinase (RTK) inhibitor. nih.gov It has been shown to inhibit the growth factor-induced activation of several key RTKs that drive angiogenesis. nih.govtandfonline.com These include:

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): EPQB directly inhibits the kinase activity of VEGFR2, the main receptor for VEGF, a key regulator of angiogenesis. nih.govcore.ac.uk It covalently binds to the VEGFR2 kinase domain at a site distinct from other known inhibitors like SU5614. nih.gov This binding prevents the VEGF-stimulated phosphorylation of VEGFR2 and downstream signaling molecules, including phospholipase Cγ-1 (PLCγ1) and p44/42 MAP kinases (ERK). nih.gov

EGFR (Epidermal Growth Factor Receptor): The compound inhibits the activation of EGFR induced by its ligand, EGF. nih.gov

FGFR (Fibroblast Growth Factor Receptor): EPQB has been demonstrated to block the activation of FGFR. nih.gov

PDGFR (Platelet-Derived Growth Factor Receptor): The activation of PDGFR is also curtailed by EPQB. nih.gov

By covalently binding to these receptors, Epoxyquinol B effectively blocks their signaling pathways, demonstrating its role as a novel multiple kinase inhibitor. nih.govaopwiki.org

| Receptor Target | Effect | Mechanism of Action | Reference |

|---|---|---|---|

| VEGFR2 | Inhibition of VEGF-stimulated phosphorylation and kinase activity. | Covalent binding to the kinase domain. | nih.gov |

| EGFR | Inhibition of growth factor-induced activation. | Covalent binding to the kinase domain. | nih.gov |

| FGFR | Inhibition of growth factor-induced activation. | Covalent binding to the kinase domain. | nih.gov |

| PDGFR | Inhibition of growth factor-induced activation. | Covalent binding to the kinase domain. | nih.gov |

The inhibition of RTK signaling by Epoxyquinol B translates into the disruption of critical endothelial cell functions required for angiogenesis. In studies using Human Umbilical Vein Endothelial Cells (HUVECs), EPQB has been shown to inhibit key angiogenic processes without inducing significant cytotoxicity. core.ac.uk

Inhibition of Cell Migration: VEGF-induced migration of HUVECs was significantly inhibited by EPQB in a dose-dependent manner. nih.govcore.ac.uk

Inhibition of Tube Formation: When plated on a basement membrane matrix (Matrigel), HUVECs form capillary-like structures, a key step in angiogenesis. Epoxyquinol B was found to inhibit this tube formation in a dose-dependent manner, reducing the number of vessel branch-points. core.ac.uk

| Process | Observation | Stimulant | Reference |

|---|---|---|---|

| Cell Migration | Inhibited in a dose-dependent manner. | VEGF | nih.govcore.ac.uk |

| Tube Formation | Inhibited in a dose-dependent manner. | VEGF (on Matrigel) | core.ac.uk |

Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR2, EGFR, FGFR, PDGFR)

Antitumor and Cytotoxic Mechanisms

Beyond its antiangiogenic effects, Epoxyquinol B exhibits direct antitumor properties through the modulation of crucial intracellular signaling pathways.

Epoxyquinol B is a potent inhibitor of the NF-κB (nuclear factor-κB) signaling pathway, which is a critical mediator of inflammation, cell survival, and tumor growth. tandfonline.comnih.gov Unlike other epoxyquinoids that may target IKKβ or NF-κB directly, EPQB acts upstream by targeting the TAK1 (TGF-β-activated kinase 1) complex. rsc.orgoup.com

The mechanism involves the covalent binding and subsequent crosslinking of TAK1. tandfonline.comnih.gov In vitro and in situ experiments have shown that treatment with EPQB leads to a ladder-like hypershift of TAK1 protein bands on a Western blot, indicating crosslinking. oup.com This crosslinking, which occurs via the reaction of EPQB's two epoxide groups with cysteine residues on TAK1 itself or between TAK1 and other associated proteins, inhibits the kinase activity of TAK1. tandfonline.comnih.gov By inhibiting TAK1, EPQB prevents the downstream phosphorylation events that lead to NF-κB activation and its translocation to the nucleus, thereby downregulating the expression of NF-κB target genes. tandfonline.comoup.com

While the broader class of epoxyquinols is recognized for antitumor activities that may involve mechanisms like the induction of DNA damage, specific studies detailing this mechanism for Epoxyquinol B or C are not available in the reviewed literature. researchgate.net General DNA damage can be caused by agents that form chemical adducts with DNA or create physical distortions, leading to cell cycle arrest or apoptosis. libretexts.orgnih.gov

The chemical reactivity of the epoxyquinol structure, particularly the epoxide rings, allows for the arylation of nucleophiles. researchgate.net This reactivity is fundamental to its biological action, such as the covalent modification of cysteine residues in proteins like VEGFR2 and TAK1. tandfonline.comoup.com The reaction involves the opening of the strained epoxide ring by a nucleophile (like the thiol group of cysteine), forming a stable covalent bond. tandfonline.com While this is a core chemical mechanism, specific studies focusing on the arylation of other biological nucleophiles by Epoxyquinol B or C as a distinct antitumor mechanism are not detailed in the available research.

Tubulin Assembly Inhibition

Epoxyquinol C belongs to a class of compounds known for their antitumor activities, which can include the inhibition of tubulin assembly. researchgate.net While direct studies on this compound's specific interaction with tubulin are not extensively detailed in the provided results, the broader family of epoxyquinols has been associated with this mechanism. researchgate.net The inhibition of tubulin polymerization is a key mechanism for many anticancer agents, as it disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. mdpi.comfrontiersin.org Compounds that target the colchicine-binding site on tubulin are a significant class of tubulin assembly inhibitors. frontiersin.orgmdpi.comnih.gov Research on related compounds suggests that the structural features of these molecules are critical for their interaction with tubulin and subsequent inhibition of microtubule formation. mdpi.comnih.gov

General Protein Kinase Inhibition

This compound is part of the epoxyquinol class of compounds, which have been investigated for their ability to inhibit protein kinases. researchgate.netmdpi.com Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is often linked to diseases like cancer. researchgate.net

The related compound, Epoxyquinol B (EPQB), has been shown to be a novel multiple kinase inhibitor. nih.gov It inhibits the activation of several receptor tyrosine kinases, including:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) nih.gov

Epidermal Growth Factor Receptor (EGFR) nih.gov

Fibroblast Growth Factor Receptor (FGFR) nih.gov

Platelet-Derived Growth Factor Receptor (PDGFR) nih.gov

EPQB was found to inhibit the kinase activity of VEGFR2 in a dose-dependent manner, with an IC50 value of 6.85 μM. core.ac.uk It also inhibits the kinase activity of the TAK1-TAB1 fusion protein in a dose-dependent manner. tandfonline.comoup.com This inhibition is thought to occur through covalent binding to the kinase domain. nih.govcore.ac.uk The ability of epoxyquinols to act as multi-target kinase inhibitors makes them promising candidates for further development as therapeutic agents. nih.govnih.gov

Inhibition of the Arachidonic Cascade

The epoxyquinol class of compounds has been examined for various biological activities, including the inhibition of the arachidonic acid cascade. researchgate.netmdpi.com The arachidonic acid cascade is a metabolic pathway that produces eicosanoids, which are lipid mediators involved in inflammation and other physiological processes. caymanchem.com This cascade involves three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LO), and cytochrome P450 (CYP450). caymanchem.com Inhibitors of this cascade are of interest for treating inflammatory conditions. nih.gov While the specific effects of this compound on this pathway are not detailed, the general class of epoxyquinols is recognized for this potential mechanism of action. researchgate.net

Specific Cellular Protein Interactions (e.g., Targeting SF3b spliceosome component)

Recent research has identified that compounds related to epoxyquinols can target components of the spliceosome, a large RNA-protein complex essential for pre-mRNA splicing. acs.orgkyoto-u.ac.jp Specifically, the splicing factor 3b (SF3b) subunit, a core component of the U2 snRNP, has been identified as a target for various natural product-like compounds. rochester.edusemanticscholar.org These splicing modulators interfere with the early stages of spliceosome assembly by weakening the interaction between the U2 snRNA and the pre-mRNA. semanticscholar.org

The SF3b1 subunit undergoes significant conformational changes during splicing, and inhibitors are thought to stabilize an "open" conformation, preventing the necessary transition to a "closed" state required for splicing to proceed. rochester.eduescholarship.org The binding pocket for these inhibitors is located at the interface of SF3B1 and another protein, PHF5A. semanticscholar.org While direct evidence for this compound is pending, a related compound, RQN-18690A (18-deoxyherboxidiene), has been shown to target the SF3b component and inhibit angiogenesis. acs.orgkyoto-u.ac.jp

Covalent Binding to Molecular Targets (e.g., Epoxy-thiol Conjugation with proteins)

A key feature of the biological activity of epoxyquinols is their ability to form covalent bonds with their molecular targets. nih.gov This reactivity is attributed to the presence of one or more epoxide moieties, which are electrophilic and can react with nucleophilic residues on proteins, particularly the thiol groups of cysteine residues. tandfonline.comnih.govbiorxiv.org

The related compound, Epoxyquinol B (EPQB), which contains two epoxide groups, has been shown to crosslink proteins through epoxy-thiol conjugation. tandfonline.comnih.gov Studies have demonstrated that one molecule of EPQB can covalently bind to two molecules of L-cysteine. nih.govniph.go.jp This crosslinking ability is believed to be the mechanism by which EPQB inhibits receptor kinases and other proteins. nih.govniph.go.jp For instance, EPQB covalently binds to the TAK1-TAB1 fusion protein and VEGFR2, and this binding can be competed with by cysteine. core.ac.uktandfonline.comoup.com This covalent modification can lead to the formation of higher molecular weight protein complexes, as observed by a ladder-like hypershift in Western blot analysis. tandfonline.comoup.com

Other Documented Biological Activities

Antiviral Effects (e.g., Inhibition of Hepatitis C Virus Replication)

Epoxyquinol compounds have demonstrated potential as antiviral agents, specifically against the Hepatitis C Virus (HCV). nih.gov In a high-throughput screen of a library of diversity-oriented synthesis (DOS) compounds, epoxides were identified as potent inhibitors of HCV replication. nih.govresearchgate.net Notably, compounds from the BUCMLD epoxyquinol library showed significant anti-HCV activity. nih.gov

The antiviral mechanism of these epoxides is hypothesized to involve their electrophilic nature, allowing them to form covalent bonds with nucleophilic targets within the host cell or on viral proteins, thereby disrupting viral replication. nih.gov While effective at inhibiting HCV replication, some of the identified epoxyquinol compounds also exhibited cytotoxicity at higher concentrations. nih.gov This highlights the need for further structural modifications to improve the therapeutic window by enhancing antiviral potency and reducing cytotoxicity. nih.gov The epoxide moiety is considered essential for the potent antiviral activity observed. nih.gov

Anti-inflammatory Properties

Preclinical research has identified that epoxyquinol compounds, including close relatives of this compound, exert anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. tandfonline.comresearchgate.net NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammatory responses, such as cytokines and cell adhesion molecules. tandfonline.com

Studies have demonstrated that Epoxyquinol A and Epoxyquinol B can block the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α). researchgate.net This inhibition prevents the downstream cascade of inflammatory events. For instance, Epoxyquinol B was shown to decrease the TNF-α-induced expression of NF-κB target genes, including those for cell adhesion molecules like ICAM-1, VCAM-1, and E-selectin. tandfonline.com This suppression of adhesion molecules can reduce the migration of immune cells to sites of inflammation.

The mechanism involves preventing the phosphorylation of key proteins in the NF-κB pathway. tandfonline.com Specifically, treatment with Epoxyquinol B was found to inhibit the TNF-α-induced phosphorylation of TAK1, IκB kinase (IKK), and the inhibitor of NF-κB (IκBα). tandfonline.com The phosphorylation of IκBα is a crucial step that marks it for degradation, allowing NF-κB to translocate to the nucleus and activate gene transcription. By inhibiting this step, epoxyquinols effectively trap NF-κB in the cytoplasm, halting the inflammatory signal. tandfonline.com

Furthermore, research on related epoxyquinoid structures supports this mechanism. Dehydroxymethylepoxyquinomicin (DHMEQ), for example, is known to exert anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB. tandfonline.com Similarly, a nitrogen-containing epoxyquinol, Pyrrolocytosporin A, was found to inhibit nitric oxide production, a key inflammatory mediator, with a half-maximal inhibitory concentration (IC₅₀) of 6.55 μM. researchgate.net These findings collectively suggest that the anti-inflammatory properties of the epoxyquinol class of compounds are rooted in their ability to disrupt the central NF-κB signaling axis. tandfonline.comresearchgate.net

Enzyme Inhibitory Profiles

The anti-inflammatory effects of epoxyquinols are a direct result of their ability to inhibit specific enzymes, particularly kinases within the NF-κB signaling cascade. tandfonline.comresearchgate.net The epoxide moieties within the molecular structure of these compounds are believed to act as electrophiles, enabling them to form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of target enzymes. tandfonline.com

A primary target identified for Epoxyquinol B is the Transforming growth factor-β-activated kinase 1 (TAK1) . tandfonline.comoup.comnih.gov TAK1 is a critical upstream kinase that, upon activation by signals like TNF-α, phosphorylates and activates the IKK complex. nih.gov Preclinical studies have shown that Epoxyquinol B directly inhibits the kinase activity of TAK1. tandfonline.com It covalently binds to a recombinant TAK1-TAB1 fusion protein, and this binding is competed by the presence of cysteine, indicating a reaction with thiol groups. tandfonline.comniph.go.jp This inhibition of TAK1 prevents the subsequent phosphorylation of both IKK and IκBα, thereby blocking NF-κB activation. tandfonline.com

Downstream of TAK1, the IκB kinase (IKK) complex is another target for epoxyquinoid compounds. A synthetic derivative of Epoxyquinol A, known as epoxyquinone A monomer, was found to be a potent inhibitor of IKKβ. researchgate.net This inhibition is achieved by targeting the cysteine residue at position 179 (Cys-179) in the activation loop of IKKβ, which is essential for its enzymatic activity. tandfonline.comresearchgate.net Several other natural epoxyquinoids, such as parthenolide (B1678480) and manumycin A, also target this specific cysteine residue in IKKβ. tandfonline.com

The table below summarizes the key enzymes inhibited by epoxyquinol compounds and their role in the inflammatory pathway.

| Inhibited Enzyme | Compound/Class | Mechanism of Action | Role in Inflammation |

| TAK1 (Transforming growth factor-β-activated kinase 1) | Epoxyquinol B | Covalently binds to the TAK1-TAB1 complex, inhibiting its kinase activity. tandfonline.comoup.com | An upstream kinase that activates the IKK complex in response to pro-inflammatory stimuli like TNF-α. nih.gov |

| IKKβ (IκB kinase beta) | Epoxyquinone A monomer (derivative of Epoxyquinol A) | Targets Cys-179 in the activation loop, inhibiting kinase activity. researchgate.net | Phosphorylates IκBα, marking it for degradation and leading to NF-κB activation. tandfonline.com |

| p65 (a subunit of NF-κB) | Epoxyquinone A monomer (derivative of Epoxyquinol A) | Targets the Cys-38 residue. researchgate.net | A subunit of the NF-κB transcription factor complex that translocates to the nucleus to activate pro-inflammatory genes. tandfonline.com |

These targeted enzyme inhibitions underscore the molecular basis for the anti-inflammatory and other biological activities observed in the epoxyquinol family.

Structure-Activity Relationship (SAR) Studies for Modulating Biological Effects

Structure-activity relationship (SAR) studies on epoxyquinols have provided valuable insights into how specific structural features influence their biological activities. These studies systematically modify the molecule to identify key components responsible for potency and effect, guiding the design of more effective analogues. nih.govias.ac.in

A central and consistently important feature is the epoxide moiety . The electrophilic nature of the epoxide ring is crucial for the covalent modification of target proteins. tandfonline.comnih.gov In a study involving an epoxyquinol library, compounds bearing an epoxide were generally more potent antivirals than those without. nih.gov The synthesis of an analog where a tetrahydrofuran (B95107) moiety replaced the epoxide resulted in a negligible biological activity, confirming the essential role of the epoxide group. nih.gov For Epoxyquinol B, the presence of two epoxide groups enables it to act as a crosslinking agent for its target protein, TAK1. tandfonline.comoup.com

Modifications to other parts of the epoxyquinol scaffold also modulate activity.

In a library of synthetic epoxyquinols, the presence of a urazole (B1197782) moiety in combination with the epoxide was found to be necessary for anti-HCV activity, indicating the importance of this specific heterocyclic component for that particular biological effect. nih.gov

For steroidal epoxyquinols, the introduction of an epoxy group was shown to significantly enhance antiproliferative activity against cancer cell lines. researchgate.net

Research on epoxyquinomicin C, a related compound, suggested that a C3 hydroxyl-methyl substituent could be attenuating its NF-κB inhibitory profile. An analog lacking this group, DHMEQ, showed a more promising in vivo anti-inflammatory profile. tandfonline.com

The following table summarizes key SAR findings for the epoxyquinol class of compounds.

| Compound Class/Modification | Key Structural Feature | Impact on Biological Activity | Reference |

| Synthetic Epoxyquinols | Epoxide moiety | Essential for potent antiviral (anti-HCV) activity. Replacement with tetrahydrofuran abolished activity. | nih.gov |

| Epoxyquinol A vs. Monomer | Monomeric vs. Dimeric structure | The monomeric form was 5-10 times more potent in inhibiting NF-κB activation than the dimeric natural product. | acs.org |

| Epoxyquinol B | Two epoxide groups | Enables the crosslinking of its target protein, TAK1, which is key to its inhibitory mechanism. | tandfonline.comnih.gov |

| BUCMLD Epoxyquinol Library | Urazole moiety | The combination of a urazole and an epoxide was necessary for anti-HCV activity. | nih.gov |

| Steroidal Epoxyquinols | Epoxy group | Significantly increased antiproliferative activity in cancer cell lines. | researchgate.net |

| Epoxyquinomicin C vs. DHMEQ | C3 hydroxyl-methyl group | Its removal (creating DHMEQ) led to a more promising in vivo anti-inflammatory profile, suggesting the group attenuated activity. | tandfonline.com |

Advanced Research Methodologies and Future Directions

Advanced Isolation and Purification Methodologies for Natural Epoxyquinols

The isolation of Epoxyquinol C and related compounds from their natural fungal sources, such as species of Pestalotiopsis, is a multi-step process that relies on a combination of classical and modern separation techniques to handle complex mixtures of secondary metabolites. nih.govnih.govuni-duesseldorf.de

Chromatographic Techniques (e.g., HPLC, Size-Exclusion Chromatography)

Chromatography is a cornerstone of natural product purification, separating compounds based on their differential partitioning between a stationary and a mobile phase. rsc.org

High-Performance Liquid Chromatography (HPLC): This technique is indispensable for the final purification of epoxyquinols. rsc.org Reversed-phase HPLC, often utilizing a C18 column, is a common approach. rsc.orgplos.org In this method, a nonpolar stationary phase (the C18 column) is used with a polar mobile phase. The separation is driven by the differential hydrophobicity of the compounds in the mixture.

For the separation of complex epoxyquinol mixtures, a gradient elution is often employed, where the composition of the mobile phase is changed over time. rsc.orgplos.org For instance, a stepwise or linear gradient of methanol (B129727) or acetonitrile (B52724) in water is frequently used. plos.org The selection of the specific gradient and column type, such as a Gemini-NX or Luna PFP column, is critical for achieving optimal separation of these structurally similar compounds. rsc.org Preparative and semi-preparative HPLC are then used to isolate pure this compound from the crude extract. rsc.orgplos.org

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size, or more accurately, their hydrodynamic volume. researchgate.net This technique is particularly useful in the initial stages of purification to separate high-molecular-weight compounds from smaller molecules. In the context of fungal extracts containing epoxyquinols, SEC can be used to remove large polymeric substances or other high-molecular-weight contaminants. researchgate.net Sephadex LH-20 is a common resin used for SEC in the purification of natural products. ajol.infomdpi.com

Table 1: Chromatographic Techniques for Epoxyquinol Isolation

| Technique | Principle of Separation | Typical Application in this compound Isolation | Common Stationary Phases | Common Mobile Phases |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Partitioning based on polarity | Final purification of this compound | Reversed-phase C18, PFP | Methanol/Water or Acetonitrile/Water gradient |

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size | Initial cleanup of crude extracts | Sephadex LH-20 | Methanol |

Solvent Extraction and Differential Precipitation Methods

The initial step in isolating this compound from the fungal biomass or culture broth is typically solvent extraction. nih.govnih.gov The choice of solvent is critical and is based on the polarity of the target compound. nih.gov For epoxyquinols, which are moderately polar, solvents like ethyl acetate (B1210297) and methanol are commonly used. nih.govnih.gov

A typical protocol involves the extraction of the fungal mycelium and the solid or liquid culture medium with an organic solvent. nih.govajol.info This crude extract is then often subjected to a liquid-liquid partitioning step. For example, the ethyl acetate extract can be partitioned against water to remove highly polar impurities. uni-duesseldorf.de Further partitioning, for instance between methanol and n-hexane, can be employed to remove nonpolar compounds like fatty acids. uni-duesseldorf.deajol.info The solvent from the desired fraction is then removed under reduced pressure, often using a rotary evaporator, to yield a concentrated crude extract ready for chromatographic purification. nih.govnih.gov

Innovative Separation Processes (e.g., Thin-Film Evaporation for intermediates)

For thermally sensitive compounds like many natural products, including intermediates in the synthesis or degradation of epoxyquinols, innovative techniques like thin-film evaporation are advantageous. This method allows for the rapid removal of solvents at lower temperatures by creating a thin film of the liquid on a heated surface under vacuum. mdpi.com This minimizes the thermal stress on the compound, preventing degradation. mdpi.com While not extensively documented specifically for this compound isolation, thin-film evaporation is a valuable tool in natural product chemistry for concentrating solutions of heat-sensitive molecules. mdpi.com

Preclinical In Vitro Research Models

To investigate the biological activity of this compound, particularly its potential as an anti-angiogenic agent, various preclinical in vitro models are employed. These systems allow for the controlled study of the compound's effects on specific cellular processes and molecular targets.

Cell-based Screening Systems for Activity Profiling

Cell-based assays are fundamental in the early stages of drug discovery to understand how a compound affects cellular behavior. core.ac.uk For assessing the anti-angiogenic properties of epoxyquinols, Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used and relevant cell line. nih.govalliedacademies.org

Migration and Tube Formation Assays: Angiogenesis involves the migration of endothelial cells and their organization into tube-like structures. Assays that model these processes are critical for evaluating anti-angiogenic compounds.

Migration Assays: The effect of this compound on HUVEC migration can be assessed using a modified Boyden chamber assay or a wound-healing (scratch) assay. plos.orgnih.gov In these assays, a chemoattractant, such as Vascular Endothelial Growth Factor (VEGF), is used to stimulate cell migration, and the ability of this compound to inhibit this process is quantified. core.ac.uknih.gov

Tube Formation Assays: The ability of HUVECs to form capillary-like structures when cultured on a basement membrane extract, such as Matrigel, is a key indicator of angiogenesis in vitro. plos.org The inhibitory effect of this compound on VEGF-induced tube formation in HUVECs is a crucial measure of its anti-angiogenic potential. nih.gov

Proliferation Assays: The effect of this compound on the proliferation of endothelial cells can be determined using various methods, such as direct cell counting, or more commonly, colorimetric assays like the MTT or WST-1 assay. plos.orgalliedacademies.org These assays measure the metabolic activity of the cells, which correlates with the number of viable cells. plos.orgalliedacademies.org

Table 2: Cell-based Assays for Anti-Angiogenic Activity of Epoxyquinols

| Assay Type | Cell Line | Process Measured | Typical Stimulant | Endpoint Measured |

|---|---|---|---|---|

| Migration Assay | HUVEC | Endothelial cell migration | VEGF | Number of migrated cells |

| Tube Formation Assay | HUVEC | Capillary-like structure formation | VEGF | Number and length of tubes |

| Proliferation Assay | HUVEC | Cell viability and growth | - | Metabolic activity (e.g., MTT, WST-1) |

Biochemical Enzyme Assays for Target Validation

To identify the specific molecular targets of this compound, biochemical enzyme assays are essential. Given the known anti-angiogenic activity of related epoxyquinols, receptor tyrosine kinases (RTKs) involved in angiogenesis are primary targets for investigation. nih.govtandfonline.com

Kinase Inhibition Assays: The ability of this compound to inhibit the enzymatic activity of key angiogenic kinases can be directly measured. For example, studies on the closely related Epoxyquinol B have shown that it inhibits the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). core.ac.uknih.gov

An in vitro kinase assay for VEGFR2 would typically involve incubating the recombinant kinase domain of VEGFR2 with a substrate (e.g., a synthetic peptide) and ATP in the presence and absence of this compound. core.ac.uknih.gov The level of substrate phosphorylation is then quantified, often using radio-labeled ATP or specific antibodies, to determine the inhibitory activity of the compound. nih.gov Similar assays can be performed for other relevant kinases such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), which have also been shown to be inhibited by Epoxyquinol B. nih.gov

These biochemical assays are crucial for validating the direct molecular targets of this compound and for understanding its mechanism of action as a potential multi-kinase inhibitor. nih.gov

Preclinical In Vivo Research Models (Non-Human Organismal Studies)

Assessment of Tumor Growth Inhibition and Angiogenesis Modulation

Preclinical evaluation of the epoxyquinol class of compounds in living organisms has been crucial for understanding their potential as anti-cancer agents. While specific in vivo studies focusing exclusively on this compound are not extensively detailed in the available literature, research on the closely related analogue, Epoxyquinol B, provides significant insights into the anti-tumor and anti-angiogenic properties of this compound family. These studies typically employ murine xenograft models, where human cancer cells are implanted into immunocompromised mice to simulate tumor growth.

In a representative study using a Balb/c mouse subcutaneous model, animals were inoculated with Renca renal adenocarcinoma cells. core.ac.uk Treatment with Epoxyquinol B resulted in a notable reduction in both tumor volume and the number of blood vessels supplying the tumor. core.ac.uk This demonstrates a dual mechanism of action: direct inhibition of tumor cell proliferation and modulation of angiogenesis, the process by which new blood vessels form to support tumor growth. nih.gov Angiogenesis is indispensable for the growth of solid tumors, making its inhibition a critical strategy in cancer therapy. nih.gov

The mechanism underlying the anti-angiogenic effect was further investigated in studies with human umbilical vein endothelial cells (HUVECs), which are essential for blood vessel formation. Epoxyquinol B was found to inhibit the migration and tube formation of HUVECs induced by Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis. core.ac.uknih.gov This inhibition occurs without causing significant toxicity to the endothelial cells themselves. nih.gov The compound was shown to block the VEGF-stimulated phosphorylation of its receptor, VEGFR2, thereby disrupting the downstream signaling cascade that promotes blood vessel growth. core.ac.uknih.gov

Interestingly, the inhibitory action of Epoxyquinol B is not limited to the VEGF pathway. It has been identified as a multiple kinase inhibitor, also targeting Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), all of which are implicated in tumor progression and angiogenesis. core.ac.uknih.gov

Table 1: Summary of Preclinical In Vivo Findings for Epoxyquinol B

| Model System | Key Findings | Implication |

|---|---|---|

| Murine Xenograft (Renca cells) | Reduced tumor volume and number of tumor-supplying blood vessels. core.ac.uk | Demonstrates in vivo anti-tumor and anti-angiogenic efficacy. |

| HUVEC Migration Assay | Inhibition of VEGF-induced cell migration. core.ac.uknih.gov | Shows interference with endothelial cell motility, a key step in angiogenesis. |

| HUVEC Tube Formation Assay | Inhibition of capillary-like tube formation on Matrigel matrix. core.ac.uknih.gov | Indicates disruption of the physical formation of new blood vessel networks. |

Future Directions in this compound Research

The complex structure and potent biological activity of the epoxyquinol family, including this compound, present numerous opportunities for further scientific exploration and development.

Development of Novel Analogs with Improved Specificity and Potency

A primary avenue for future research is the rational design and synthesis of novel this compound analogs. The goal is to create derivatives with enhanced specificity for particular biological targets, increased potency, and improved pharmacological properties. Synthetic chemists have already developed feasible methodologies for inserting different side chains into the core cyclohexenone skeleton of the epoxyquinol monomer, which could be applied to the dimeric structure of this compound. researchgate.net Furthermore, the isolation of new, naturally occurring epoxyquinols, such as cytosporins F-K and eutyscoparol J, from various fungal species provides a template for new structural motifs. researchgate.netfrontiersin.org These natural analogs, some featuring unique hydroxylations or acetoxylations, can inspire the synthesis of semi-synthetic derivatives with potentially novel or improved biological activities. researchgate.net

Identification of Additional Biological Targets and Elucidation of Novel Pathways

While angiogenesis inhibition is a well-documented effect of the epoxyquinol class, further research is needed to identify all of their cellular targets and signaling pathways. For example, Epoxyquinol B has been shown to inhibit the NF-κB (nuclear factor-kappaB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival that is often dysregulated in cancer. oup.com The mechanism involves the covalent binding and crosslinking of TAK1 (Transforming growth factor-β-activated kinase 1), a key upstream kinase in the NF-κB cascade. oup.com Investigating whether this compound shares this activity or interacts with other components of this or other oncogenic pathways, such as the STAT3 or HIF-1alpha pathways, could reveal new therapeutic applications. researchgate.net The identification of such targets is crucial for understanding the full spectrum of the compound's effects and for the development of targeted cancer therapies. researchgate.net

Optimization of Biotechnological Production and Strain Engineering for Sustainable Supply

The natural production of this compound by fungi is often in low quantities, hindering extensive research and development. A significant future direction lies in optimizing its biotechnological production. The "One Strain Many Compounds" (OSMAC) approach, which involves varying culture conditions to induce the production of different secondary metabolites, has shown promise. rsc.org For instance, the addition of DMSO to the culture medium of Pestalotiopsis sp. was found to enhance the biosynthesis of epoxyquinols and even yield new dimeric analogs. rsc.orgresearchgate.net Moreover, advances in genomics and synthetic biology open the door to metabolic engineering of the producing fungal strains. researchgate.net By identifying and manipulating the biosynthetic gene clusters responsible for epoxyquinol production, it may be possible to create high-yielding strains, ensuring a sustainable and scalable supply for preclinical and potential clinical development.

Exploration of New Synthetic Methodologies for Accessing Complex Architectures

The total synthesis of Epoxyquinols A, B, and C has been a significant achievement in organic chemistry, noted for its complexity. tohoku.ac.jpacs.org Future research will likely focus on developing more efficient and versatile synthetic routes. A key reaction in existing syntheses is a biomimetic cascade that involves an oxidation, a 6π-electrocyclization, and a Diels-Alder dimerization to form the complex heptacyclic structure. researchgate.nettohoku.ac.jpacs.org Refinements of this strategy, such as the development of a second-generation synthesis that is chromatography-free and suitable for large-scale preparation, are ongoing. researchgate.nettohoku.ac.jpacs.org Exploring novel cycloaddition strategies, such as the formal [4+4] cycloaddition used to synthesize the related compound epoxytwinol A, could lead to the creation of a wider diversity of complex polycyclic structures based on the epoxyquinol framework. tohoku.ac.jp These new methodologies would not only facilitate the synthesis of this compound itself but also enable the creation of a diverse library of analogs for biological screening.

Q & A

Q. What are the key synthetic strategies for constructing the epoxyquinol scaffold in Epoxyquinol C, and how do they differ from those used for Epoxyquinols A and B?

- Methodological Answer : The synthesis of epoxyquinols often employs stereocontrolled [4+2] Diels-Alder cycloadditions using chiral epoxyquinol dienes as precursors. For this compound, trace amounts are observed during oxidative dimerization of epoxycyclohexenone intermediates under aerobic copper-catalyzed conditions (e.g., TEMPO/CuCl/O₂), which favor heterodimerization pathways . In contrast, Epoxyquinols A and B are synthesized via selective homo-dimerization or biomimetic cascades using 2H-pyran precursors, with yields optimized through solvent polarity and temperature adjustments (e.g., 40% MeOH/H₂O at RT for Epoxyquinol A) .

Q. How can researchers distinguish this compound from its structural analogs (e.g., A and B) using spectroscopic and chromatographic methods?

- Methodological Answer : Key distinctions arise from:

- NMR : this compound exhibits unique coupling patterns due to its heptacyclic framework and stereochemical arrangement, differing from the hexacyclic systems of A and B.

- HPLC-MS : Reverse-phase chromatography with tandem mass spectrometry can separate isomers based on retention times and fragmentation profiles .

- X-ray crystallography : Resolves absolute configurations, critical for differentiating C’s angular epoxyquinol scaffold from linear analogs .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity, particularly in NF-κB or angiogenesis pathways?

- Methodological Answer : Use reporter gene assays (e.g., luciferase-based NF-κB transcriptional activity assays) or endothelial tube formation assays. This compound’s potential crosslinking mechanism (via epoxy-thiol conjugation) requires cysteine-rich protein targets, validated through pull-down assays with biotinylated analogs .

Advanced Research Questions

Q. How do reaction conditions influence the kinetic vs. thermodynamic control of this compound formation during dimerization?

- Methodological Answer : Kinetic control favors this compound under low-temperature, oxygen-rich conditions (e.g., 1 atm O₂, 3-hour reaction), while thermodynamic control shifts toward A/B at higher temperatures or prolonged reaction times. Computational studies (DFT) on transition-state energies and HPLC monitoring of intermediate ratios are recommended to optimize pathways .

Q. What experimental approaches resolve contradictions in proposed biosynthetic pathways for this compound across literature?

- Methodological Answer : Contradictions arise from competing hypotheses:

- Hypothesis 1 : Direct oxidative dimerization of epoxycyclohexenone .

- Hypothesis 2 : Enzyme-mediated isomerization of Epoxyquinol A/B precursors .

- Resolution : Isotopic labeling (¹³C/²H) of putative precursors combined with LC-MS/MS tracking in fungal cultures or cell-free systems can validate pathways .

Q. How can researchers design affinity probes to study this compound’s protein targets, given its reactive epoxy groups?

- Methodological Answer : Synthesize biotinylated derivatives via regioselective epoxide ring-opening reactions (e.g., thiol- or amine-based nucleophiles). Validate probe activity using surface plasmon resonance (SPR) or fluorescence polarization assays, followed by streptavidin pull-down and proteomic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.